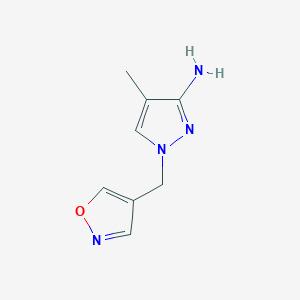
1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine is a compound that features both isoxazole and pyrazole rings. Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs due to its significant biological activities . Pyrazole, another five-membered ring, is also known for its wide range of pharmacological properties . The combination of these two rings in a single molecule makes this compound a compound of interest in medicinal chemistry and drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine typically involves the formation of the isoxazole and pyrazole rings followed by their coupling. One common method for synthesizing isoxazoles involves the reaction of terminal alkynes with n-BuLi and aldehydes, followed by treatment with molecular iodine and hydroxylamine . The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production of such compounds often employs metal-free synthetic routes to avoid the high costs, toxicity, and waste associated with metal-catalyzed reactions . These methods are designed to be eco-friendly and scalable, making them suitable for large-scale production.
化学反应分析
Types of Reactions
1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学研究应用
1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
作用机制
The mechanism of action of 1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Isoxazole Derivatives: Compounds like 3,5-disubstituted isoxazoles share similar structural features and biological activities.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone exhibit similar pharmacological properties.
Uniqueness
1-(Isoxazol-4-ylmethyl)-4-methyl-1h-pyrazol-3-amine is unique due to the combination of isoxazole and pyrazole rings in a single molecule. This dual-ring structure imparts a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications .
属性
分子式 |
C8H10N4O |
|---|---|
分子量 |
178.19 g/mol |
IUPAC 名称 |
4-methyl-1-(1,2-oxazol-4-ylmethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10N4O/c1-6-3-12(11-8(6)9)4-7-2-10-13-5-7/h2-3,5H,4H2,1H3,(H2,9,11) |
InChI 键 |
MZNQJYPNWQKGNF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(N=C1N)CC2=CON=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Methyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13472606.png)
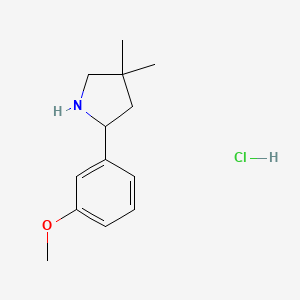
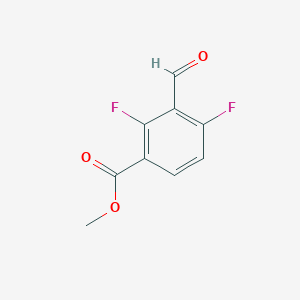
![1-[(Methylamino)methyl]cyclopropane-1-carbonitrile hydrochloride](/img/structure/B13472610.png)
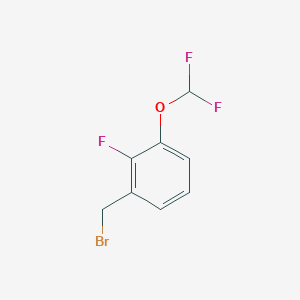
![N-methyl-3-oxaspiro[5.5]undecan-9-amine](/img/structure/B13472612.png)
![Ethyl 4-aminopyrazolo[1,5-a][1,3,5]triazine-8-carboxylate](/img/structure/B13472613.png)
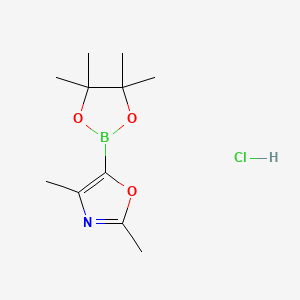
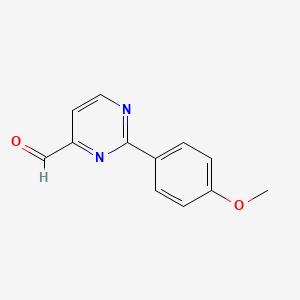
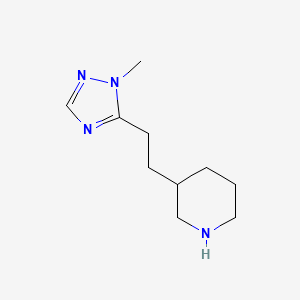
![1-{3,7,9-Trioxabicyclo[3.3.1]nonan-1-yl}methanamine hydrochloride](/img/structure/B13472636.png)

![6-Oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid hydrochloride](/img/structure/B13472658.png)
amine hydrochloride](/img/structure/B13472665.png)
